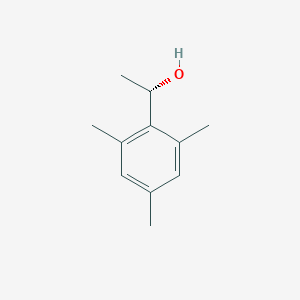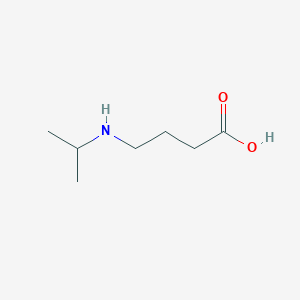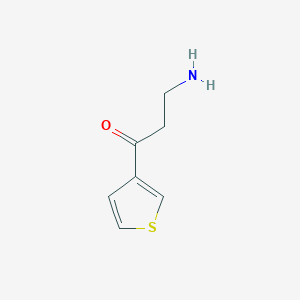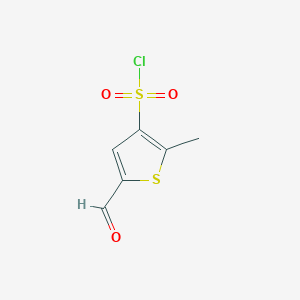
5-Formyl-2-methylthiophene-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Formyl-2-methylthiophene-3-sulfonyl chloride typically involves the functionalization of thiophene derivatives. One common method includes the formylation of 2-methylthiophene followed by sulfonylation and chlorination . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
化学反応の分析
5-Formyl-2-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the formyl and sulfonyl chloride groups, this compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Formyl-2-methylthiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Formyl-2-methylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with various nucleophiles. The formyl group can participate in redox reactions, influencing the overall reactivity of the compound . These interactions are crucial for its applications in synthesis and material science.
類似化合物との比較
5-Formyl-2-methylthiophene-3-sulfonyl chloride can be compared with other thiophene derivatives such as:
2-Chloro-5-methylthiophene: Similar in structure but lacks the formyl and sulfonyl chloride groups, resulting in different reactivity and applications.
2-Formylthiophene: Contains a formyl group but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
3-Sulfonylthiophene: Contains a sulfonyl group but lacks the formyl group, affecting its redox properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
特性
分子式 |
C6H5ClO3S2 |
|---|---|
分子量 |
224.7 g/mol |
IUPAC名 |
5-formyl-2-methylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4-6(12(7,9)10)2-5(3-8)11-4/h2-3H,1H3 |
InChIキー |
MDXHWBZKDZUMDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)
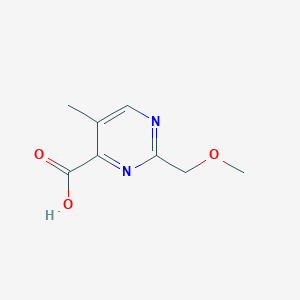
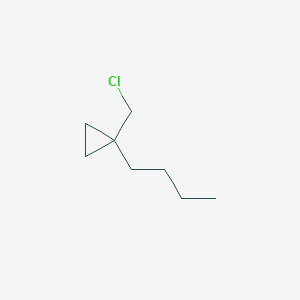
![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
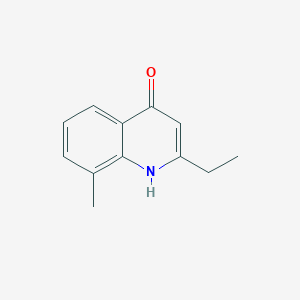
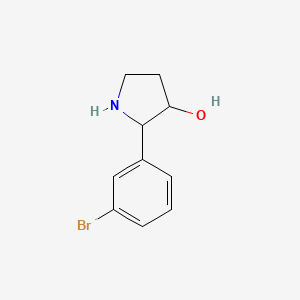
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)


![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
